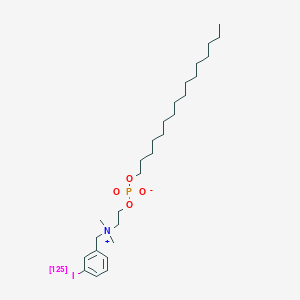
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate, also known as DIMEB, is a cationic surfactant that has been extensively studied for its potential applications in various fields. This molecule has a unique structure that allows it to interact with biological membranes and has been shown to have promising results as a gene delivery agent, antimicrobial agent, and in cancer therapy.
Mecanismo De Acción
The mechanism of action of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate involves its interaction with biological membranes. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has a positively charged head group that interacts with the negatively charged phospholipid head groups in the membrane. This interaction causes the membrane to become destabilized, leading to the disruption of the membrane structure. This disruption can lead to the release of cellular contents, including DNA, which can then be taken up by the cell.
Efectos Bioquímicos Y Fisiológicos
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been shown to disrupt bacterial and fungal membranes, leading to cell death. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate in lab experiments is its ability to effectively deliver genes to cells. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been shown to have antimicrobial properties, making it a promising candidate for the development of new antimicrobial agents. However, one limitation of using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate is its potential toxicity. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to be toxic to cells at high concentrations, and therefore, careful consideration must be taken when using this molecule in lab experiments.
Direcciones Futuras
There are several future directions for the study of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate. One potential direction is the development of new gene delivery systems using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate could be further studied for its potential use as an antimicrobial agent. Further research could also be conducted to determine the potential use of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate in cancer therapy. Finally, the toxicity of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate could be further studied to determine safe concentrations for use in lab experiments.
Métodos De Síntesis
The synthesis of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate involves the reaction of hexadecylphosphonic acid with N,N-dimethyl-N-(m-iodobenzyl)amine. This reaction yields the Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate molecule, which is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been studied for its potential applications in gene delivery. It has been shown to effectively deliver genes to various cell types, including cancer cells. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been studied for its potential use as an antimicrobial agent. It has been shown to have activity against various bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been studied for its potential use in cancer therapy. It has been shown to induce cell death in cancer cells and has been studied as a potential treatment for various types of cancer.
Propiedades
Número CAS |
144774-69-6 |
|---|---|
Nombre del producto |
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate |
Fórmula molecular |
C27H49INO4P |
Peso molecular |
607.6 g/mol |
Nombre IUPAC |
hexadecyl 2-[(3-(125I)iodanylphenyl)methyl-dimethylazaniumyl]ethyl phosphate |
InChI |
InChI=1S/C27H49INO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-32-34(30,31)33-23-21-29(2,3)25-26-19-18-20-27(28)24-26/h18-20,24H,4-17,21-23,25H2,1-3H3/i28-2 |
Clave InChI |
WNNIEPPYNUUKFO-LYCVTSOGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)[125I] |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)I |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)I |
Sinónimos |
hexadecyl-2-(N,N-dimethyl-N-(3-iodobenzyl)ammonium) ethyl phosphate hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate NM 326 NM-326 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



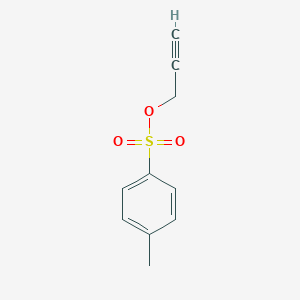
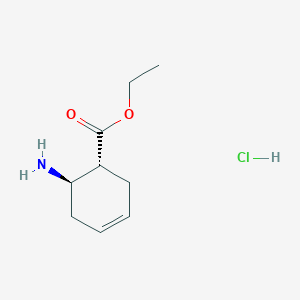
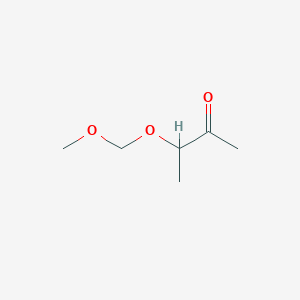
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
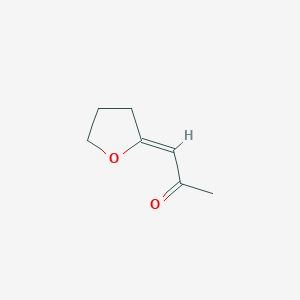
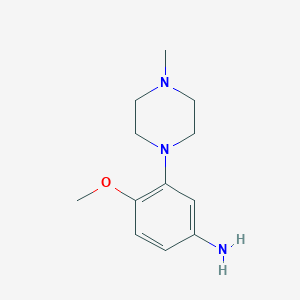
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
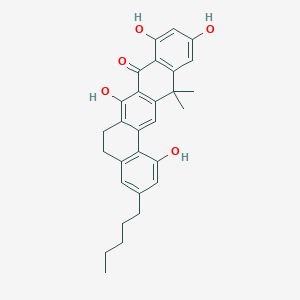
![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)
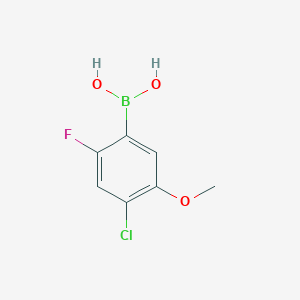
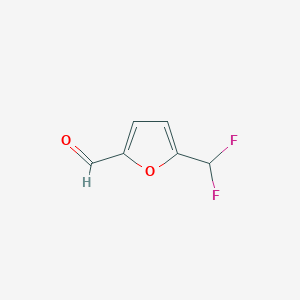
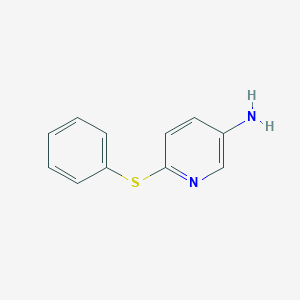
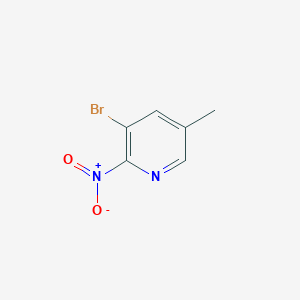
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)